molecular formula C20H23N5O2 B5650861 2-cyclopropyl-5-{1-ethyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}-4-methylpyrimidine

2-cyclopropyl-5-{1-ethyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}-4-methylpyrimidine

Cat. No. B5650861
M. Wt: 365.4 g/mol
InChI Key: WAHLASHZWMYFCF-UHFFFAOYSA-N
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Description

Triazole and pyrimidine derivatives are crucial in medicinal chemistry and materials science due to their wide range of biological activities and applications. Compounds similar to the specified chemical structure often involve complex synthetic pathways and exhibit unique physical and chemical properties due to their heterocyclic framework.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, providing a convenient method for constructing complex structures. For instance, three-component condensation processes have been utilized to synthesize various triazolo[1,5-a]pyrimidines and pyrimidine derivatives, leveraging reactants like aromatic aldehydes, ethyl cyanoacetate, and diamino compounds in alkaline conditions (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

Molecular Structure Analysis

Crystal structure analyses of similar compounds reveal significant details about molecular conformations and intermolecular interactions. For example, studies on cyclopropyl-containing triazoles show non-planar molecular structures, highlighting the influence of substituents on molecular geometry (Boechat et al., 2016).

properties

IUPAC Name

2-cyclopropyl-5-[2-ethyl-5-[(2-methoxyphenoxy)methyl]-1,2,4-triazol-3-yl]-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-4-25-20(15-11-21-19(14-9-10-14)22-13(15)2)23-18(24-25)12-27-17-8-6-5-7-16(17)26-3/h5-8,11,14H,4,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHLASHZWMYFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=N1)COC2=CC=CC=C2OC)C3=CN=C(N=C3C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-5-{1-ethyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}-4-methylpyrimidine

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